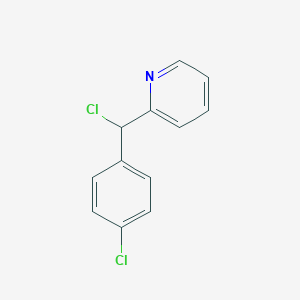

2-(Chloro(4-chlorophenyl)methyl)pyridine

Descripción

BenchChem offers high-quality 2-(Chloro(4-chlorophenyl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloro(4-chlorophenyl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[chloro-(4-chlorophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOZASAAOCISAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931432 | |

| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-69-1 | |

| Record name | Pyridine, 2-(chloro(4-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Chloro(4-chlorophenyl)methyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details two primary methodologies for the synthesis of its immediate precursor, (4-chlorophenyl)(pyridin-2-yl)methanol, followed by a protocol for its chlorination to the final product. Quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using Graphviz diagrams.

Introduction

2-(Chloro(4-chlorophenyl)methyl)pyridine is a crucial building block in medicinal chemistry, notably in the development of antihistaminic agents. The efficient and scalable synthesis of this compound is of significant interest. This guide explores two well-established routes to its precursor alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol: a two-step oxidation-reduction pathway and a Grignard reaction-based approach. The final section details the chlorination of the alcohol to yield the target compound.

Synthesis of the Precursor: (4-Chlorophenyl)(pyridin-2-yl)methanol

Two principal pathways for the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol are presented below.

Pathway 1: Two-Step Oxidation and Reduction

This method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol.[1][2]

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Oxidation | 2-(p-chlorobenzyl)pyridine | Potassium Permanganate | Water | 85-95 | 4-6 | 60-97 | [1][2] |

| Reduction | (4-chlorophenyl)(pyridin-2-yl)methanone | Sodium Borohydride | Ethanol/Methanol | Room Temperature | 2-6 | High | [1][2] |

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Oxidation) [1]

-

To a reaction vessel, add 25 g of 2-(p-chlorobenzyl)pyridine and 100 mL of water.

-

While stirring, heat the mixture to 85°C.

-

In batches, add 30 g of potassium permanganate, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours.

-

After the incubation period, add 1 mL of methanol to quench any excess permanganate and stir for an additional 10 minutes.

-

Cool the mixture to 60°C and add 75 mL of ethyl acetate.

-

Continue cooling to 30°C and perform suction filtration.

-

Wash the filter cake with 50 mL of ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous layer with 50 mL of ethyl acetate.

-

Combine the organic layers, wash with 100 mL of water, and concentrate under reduced pressure to yield the ketone.

Step 2: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol (Reduction) [1]

-

Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained in the previous step in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as sodium borohydride, in portions while maintaining the temperature at room temperature.

-

Stir the reaction mixture for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solution.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (4-chlorophenyl)(pyridin-2-yl)methanol.

Pathway 2: Grignard Reaction

This approach provides a more direct, one-pot synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.[1]

| Starting Materials | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-chlorobromobenzene, 2-Cyanopyridine | Magnesium | Anhydrous THF | -5 to 25 | Not specified | 75 | [1] |

-

Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting p-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A crystal of iodine can be used for activation.

-

In a separate reaction vessel, dissolve 2-cyanopyridine in anhydrous THF.

-

Cool the 2-cyanopyridine solution to a temperature between -5°C and 25°C.

-

Slowly add the prepared Grignard reagent to the 2-cyanopyridine solution.

-

After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated saline.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 40% ethyl acetate/hexane) to yield (4-chlorophenyl)(pyridin-2-yl)methanol.

References

physicochemical properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals.

Introduction

2-(Chloro(4-chlorophenyl)methyl)pyridine, with the CAS Number 142404-69-1, is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring and a chlorophenyl group, makes it a potential scaffold for the development of various therapeutic agents. Understanding its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for chemical modification and interaction with biological targets. This document provides a comprehensive overview of the known physicochemical data for this compound, details common experimental protocols for property determination, and illustrates a typical characterization workflow.

Physicochemical Properties

The following table summarizes the key .

| Property | Value | Source |

| IUPAC Name | 2-[chloro-(4-chlorophenyl)methyl]pyridine | [] |

| CAS Number | 142404-69-1 | [][2][3] |

| Molecular Formula | C₁₂H₉Cl₂N | [][2][3] |

| Molecular Weight | 238.11 g/mol | [][2] |

| Boiling Point | 338.7 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.279 g/cm³ | [] |

| Physical Form | Solid, semi-solid, lump, or liquid | |

| Purity | ≥95% | [][3] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2] |

| SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl | [] |

| InChI | InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H | [][3] |

| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N | [] |

Experimental Protocols

The determination of physicochemical properties is crucial for chemical and pharmaceutical development.[4] While specific experimental data for some properties of 2-(Chloro(4-chlorophenyl)methyl)pyridine are not publicly available, this section outlines standard, high-throughput experimental methodologies that can be employed for their determination.[5]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kₒw or P) is a measure of a compound's lipophilicity and is a critical parameter in drug design.[4][6]

Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a stock solution of the test compound in 1-octanol that is pre-saturated with water. Also, prepare a volume of water pre-saturated with 1-octanol. The concentration of the test substance should not exceed 0.01 mol/L.

-

Partitioning: Place a known volume of the octanol solution and the aqueous phase (typically in a 1:1 or 2:1 volume ratio) into a temperature-controlled vessel (e.g., a separatory funnel).

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) to allow for the partitioning of the solute between the two phases. After shaking, centrifuge the vessel to ensure complete phase separation.

-

Analysis: Carefully separate the two phases. Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is vital for understanding a compound's ionization state at different pH values, which affects its solubility and permeability.[6][7]

Potentiometric Titration Method (OECD Guideline 112)

-

Sample Preparation: Dissolve an accurately weighed amount of the test substance in a suitable solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH), depending on the nature of the test substance. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point(s) on the curve. For complex molecules, specialized software can be used to derive pKa values from the titration data.

Determination of Aqueous Solubility

Solubility is a critical property that influences a drug's bioavailability.[4]

Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: Add an excess amount of the solid test substance to a known volume of purified water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the solid phase from the saturated aqueous solution.

-

Concentration Measurement: Determine the concentration of the test substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC, LC-MS).

-

Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like 2-(Chloro(4-chlorophenyl)methyl)pyridine. This process is fundamental in early-stage drug discovery and development to assess the viability of a chemical entity.

Caption: Workflow for Physicochemical Characterization.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(Chloro(4-chlorophenyl)methyl)pyridine | CAS:142404-69-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pacificbiolabs.com [pacificbiolabs.com]

Technical Guide: 2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloro(4-chlorophenyl)methyl)pyridine, with CAS number 142404-69-1, is a key chemical intermediate, primarily recognized for its role in the synthesis of the second-generation histamine H1 receptor antagonist, Bepotastine.[1][2] Bepotastine is clinically used for the treatment of allergic conditions such as allergic rhinitis and urticaria.[2] The optical purity of the intermediates in the synthesis of Bepotastine is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of the synthesis, properties, and handling of 2-(Chloro(4-chlorophenyl)methyl)pyridine.

Chemical and Physical Properties

While extensive peer-reviewed data on the physicochemical properties of this specific intermediate is limited, the following information has been compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂N | BOC Sciences, Pharmaffiliates |

| Molecular Weight | 238.11 g/mol | BOC Sciences, Pharmaffiliates |

| IUPAC Name | 2-[chloro(4-chlorophenyl)methyl]pyridine | BOC Sciences |

| Synonyms | 2-(4,alpha-Dichlorobenzyl)pyridine, Pyridine, 2-[chloro(4-chlorophenyl)methyl]- | BOC Sciences |

| Appearance | Liquid | CymitQuimica |

| Purity | Typically >95% | BOC Sciences |

| Storage Conditions | 2-8°C, under inert atmosphere | Pharmaffiliates, BLDpharm |

Synthesis

The primary route for the synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine involves the chlorination of its corresponding alcohol precursor, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This reaction is a critical step in the overall synthesis of Bepotastine.

Experimental Protocol: Chlorination of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol

This protocol is based on synthetic routes described in patents for the preparation of Bepotastine intermediates.[1][2]

Materials:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an anhydrous aprotic solvent, such as dichloromethane, in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at a temperature between 0°C and room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[2]

// Nodes A [label="(S)-(4-chlorophenyl)(pyridin-2-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-(Chloro(4-chlorophenyl)methyl)pyridine\n(CAS 142404-69-1)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ethyl 4-hydroxypiperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Ethyl 4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label=" SOCl₂ / Dichloromethane ", color="#EA4335"]; B -> D [label=" Base ", color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [label=" Hydrolysis & further steps ", color="#EA4335"]; } idot Caption: Synthetic pathway to Bepotastine highlighting the formation of the title intermediate.

Biological Activity and Mechanism of Action

As a synthetic intermediate, 2-(Chloro(4-chlorophenyl)methyl)pyridine is not intended for direct biological application, and there is a lack of published data on its specific biological activity or mechanism of action. Its primary significance lies in its role as a precursor to Bepotastine.

Bepotastine, the final product derived from this intermediate, is a selective histamine H1 receptor antagonist.[2] It exerts its therapeutic effect by blocking the action of histamine on H1 receptors, thereby mitigating allergic symptoms. The stereochemistry of the chiral center in 2-(Chloro(4-chlorophenyl)methyl)pyridine is critical as it determines the enantiomeric purity of the final Bepotastine product, which is essential for its selective biological activity.[2]

// Nodes Histamine [label="Histamine", fillcolor="#F1F3F4", fontcolor="#202124"]; H1_Receptor [label="H1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Allergic_Response [label="Allergic Response\n(e.g., itching, vasodilation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bepotastine [label="Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Histamine -> H1_Receptor [label=" Binds to"]; H1_Receptor -> Allergic_Response [label=" Activates"]; Bepotastine -> H1_Receptor [label=" Blocks", arrowhead="tee"]; } idot Caption: Simplified mechanism of action of Bepotastine, the final product.

Experimental Workflows

The synthesis of Bepotastine from 2-(Chloro(4-chlorophenyl)methyl)pyridine involves a multi-step process. A generalized workflow is depicted below.

// Nodes Start [label="Start: (S)-(4-chlorophenyl)(pyridin-2-yl)methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Chlorination with SOCl₂", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Isolate 2-(Chloro(4-chlorophenyl)methyl)pyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Condensation with\nEthyl 4-hydroxypiperidine-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Hydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Alkylation and further processing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Product: Bepotastine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [color="#EA4335"]; Intermediate -> Step2 [color="#34A853"]; Step2 -> Step3 [color="#34A853"]; Step3 -> Step4 [color="#34A853"]; Step4 -> Final [color="#34A853"]; } idot Caption: General workflow for the synthesis of Bepotastine from its precursors.

Safety and Handling

2-(Chloro(4-chlorophenyl)methyl)pyridine is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is reported to have lachrymatory properties, making handling in a well-ventilated fume hood essential.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Chloro(4-chlorophenyl)methyl)pyridine is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the antihistamine Bepotastine. Understanding its synthesis and handling is crucial for researchers and professionals involved in the development and manufacturing of this and other related pharmaceutical compounds. While data on its intrinsic biological activity is scarce, its role as a key building block is well-established in the patent literature. Further research into the properties of this intermediate could provide valuable insights for process optimization and the development of novel synthetic routes.

References

An In-depth Technical Guide to 2-[chloro-(4-chlorophenyl)methyl]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[chloro-(4-chlorophenyl)methyl]pyridine, a pyridine derivative with the IUPAC name 2-[chloro-(4-chlorophenyl)methyl]pyridine and CAS number 142404-69-1, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features, comprising a pyridine ring and a substituted chlorophenyl group, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its significant role in the production of the second-generation antihistamine, bepotastine.

Physicochemical and Structural Data

Comprehensive, experimentally verified data for 2-[chloro-(4-chlorophenyl)methyl]pyridine is not widely available in public literature. The following tables summarize the available predicted and supplier-provided data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉Cl₂N | [1][2] |

| Molecular Weight | 238.11 g/mol | [1][2] |

| Physical Form | Solid or semi-solid or lump or liquid | |

| Boiling Point | 338.7 ± 32.0 °C (Predicted) | [3][4] |

| Density | 1.279 g/cm³ (Predicted) | [3][4] |

| Refractive Index | 1.597 (Predicted) | [3][4] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 2: Structural Information

| Identifier | Value |

| IUPAC Name | 2-[chloro-(4-chlorophenyl)methyl]pyridine |

| CAS Number | 142404-69-1 |

| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)Cl)C(C2=CC=CC=N2)Cl |

Synthesis and Reactivity

2-[chloro-(4-chlorophenyl)methyl]pyridine is a pivotal intermediate in the multi-step synthesis of bepotastine. Its synthesis is typically achieved from (4-chlorophenyl)(pyridin-2-yl)methanol, which is in turn synthesized from precursors like 2-(p-chlorobenzyl)pyridine.

Experimental Protocol: Synthesis of 2-[chloro-(4-chlorophenyl)methyl]pyridine

This protocol describes the conversion of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol to its corresponding chloro derivative.

Materials:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Aprotic solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an aprotic solvent such as dichloromethane in a reaction vessel.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add thionyl chloride to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at a temperature between 0-20°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-[chloro-(4-chlorophenyl)methyl]pyridine.

Reactivity and Subsequent Transformations

The primary documented reaction of 2-[chloro-(4-chlorophenyl)methyl]pyridine is its O-alkylation with a piperidine derivative, a crucial step in the synthesis of bepotastine.

Experimental Protocol: Reaction with Ethyl 4-hydroxypiperidine-1-carboxylate

Materials:

-

2-[chloro-(4-chlorophenyl)methyl]pyridine hydrochloride

-

Ethyl 4-hydroxypiperidine-1-carboxylate

-

Base (e.g., sodium hydroxide)

-

Solvent

Procedure:

-

React 2-[chloro-(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent in the presence of a base.

-

The reaction yields Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate.

-

This product is then hydrolyzed with an alkali to obtain 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a direct precursor to bepotastine.

Role in Bepotastine Synthesis

The synthesis of bepotastine, a non-sedating H1-antagonist, relies heavily on the successful formation and subsequent reaction of 2-[chloro-(4-chlorophenyl)methyl]pyridine. The chirality of the final API is determined by the stereochemistry of the precursor, (S)-4-Chlorophenyl-2-pyridinylmethanol, making the synthetic steps involving this intermediate critical for the therapeutic efficacy of bepotastine.

Biological Activity

While primarily known as a synthetic intermediate, at least one source suggests that 2-[chloro-(4-chlorophenyl)methyl]pyridine possesses strong antifungal properties.[4] However, detailed studies and quantitative data on its biological activity are not extensively reported in the public domain. As it is a reactive intermediate, it is noted to have lachrymatory properties, necessitating careful handling in a laboratory setting.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for 2-[chloro-(4-chlorophenyl)methyl]pyridine is limited. Researchers are advised to consult commercial supplier documentation or perform their own analyses for detailed characterization.

Visualization of Synthetic Pathway

The following diagram illustrates the key synthetic transformations involving 2-[chloro-(4-chlorophenyl)methyl]pyridine in the context of bepotastine synthesis.

Caption: Synthetic pathway from (S)-(4-chlorophenyl)(pyridin-2-yl)methanol to Bepotastine.

Conclusion

2-[chloro-(4-chlorophenyl)methyl]pyridine is a crucial, albeit under-characterized, chemical intermediate. Its primary significance lies in its role in the industrial synthesis of bepotastine. While detailed public data on its physicochemical and spectroscopic properties are scarce, its synthetic route and reactivity are well-documented in the context of its application in pharmaceutical manufacturing. Further research into its potential biological activities, such as its reported antifungal properties, could open new avenues for its application. Professionals working with this compound should exercise caution due to its lachrymatory nature and ensure it is handled in a controlled laboratory environment.

References

An In-depth Technical Guide to 2-(Chloro(4-chlorophenyl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific compound, this guide consolidates available information from chemical suppliers and patents and proposes a synthetic pathway based on established reactions for analogous structures. All quantitative data is presented in structured tables for clarity. Experimental protocols, where available for closely related compounds, are detailed to provide a foundational understanding for future research.

Chemical Identity and Physical Properties

2-(Chloro(4-chlorophenyl)methyl)pyridine is a halogenated pyridine derivative. Its core structure consists of a pyridine ring and a 4-chlorophenyl group linked by a chloromethyl bridge.

| Identifier | Value | Reference |

| IUPAC Name | 2-[chloro(4-chlorophenyl)methyl]pyridine | |

| CAS Number | 142404-69-1 | |

| Molecular Formula | C₁₂H₉Cl₂N | [1] |

| Molecular Weight | 238.11 g/mol | [1][] |

| InChI Key | JJOZASAAOCISAR-UHFFFAOYSA-N | |

| Synonyms | 2-(4,alpha-Dichlorobenzyl)pyridine, Pyridine, 2-[chloro(4-chlorophenyl)methyl]- | [] |

Table 1: Chemical Identifiers for 2-(Chloro(4-chlorophenyl)methyl)pyridine

| Property | Value | Reference |

| Physical Form | Solid, semi-solid, or lump | |

| Boiling Point | 338.7 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.279 g/cm³ | [] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Table 2: Physical and Storage Properties

Molecular Structure

A definitive crystal structure for 2-(Chloro(4-chlorophenyl)methyl)pyridine is not publicly available. However, the crystal structure of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals a dihedral angle of 74.34 (6)° between the benzene and pyridine rings. In the solid state, molecules of this analog are linked by O—H⋯N hydrogen bonds.[3] While this provides some insight into the potential conformation, the substitution of the hydroxyl group with a chlorine atom in the target molecule will alter the intermolecular interactions and potentially the crystal packing.

Proposed Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone (Intermediate)

This step is adapted from a protocol for a similar oxidation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-chlorobenzyl)pyridine in water.

-

Oxidation: Heat the mixture to approximately 85°C with vigorous stirring. Add potassium permanganate portion-wise to control the exothermic reaction, maintaining the temperature below 95°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and quench any excess potassium permanganate with a suitable reducing agent (e.g., sodium bisulfite or methanol).

-

Extraction: Filter the manganese dioxide precipitate and extract the aqueous filtrate with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine

This is a proposed chlorination of the intermediate ketone.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Chlorination: Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at room temperature or below. A non-nucleophilic base (e.g., triethylamine or pyridine) may be required to scavenge the generated HCl.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully quench the excess chlorinating agent with ice-water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product may require purification by column chromatography.

Spectroscopic and Crystallographic Data

As of the date of this publication, specific, experimentally-derived spectroscopic and crystallographic data for 2-(Chloro(4-chlorophenyl)methyl)pyridine are not available in the public domain. Researchers are encouraged to perform full characterization of the synthesized compound. The following table provides predicted and related compound data for reference.

| Data Type | Predicted/Related Compound Data | Reference |

| ¹H NMR | Data for the related compound 2-(4-chlorophenyl)pyridine shows signals in the aromatic region. For the target molecule, a characteristic singlet for the methine proton (CH) adjacent to the chlorine and the two aromatic rings would be expected, likely in the range of 6-7 ppm. The pyridine and chlorophenyl protons would appear in the 7-9 ppm range. | [4] |

| ¹³C NMR | For the related 2-(4-chlorophenyl)pyridine, aromatic carbon signals are observed between 120-160 ppm.[4] The target molecule would also show signals in this region, with a distinct signal for the methine carbon. | |

| IR Spectroscopy | Expected characteristic peaks would include C-H stretching for the aromatic rings, C=C and C=N stretching within the aromatic systems, and C-Cl stretching vibrations. | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 237/239/241, reflecting the isotopic pattern of the two chlorine atoms. | |

| Crystallography | No crystallographic data is currently available for this specific compound. |

Table 3: Predicted and Related Spectroscopic and Crystallographic Data

Biological Activity and Potential Applications

Direct studies on the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine are scarce in the published literature. However, the structural motifs present in the molecule, namely the pyridine and 4-chlorophenyl groups, are found in numerous biologically active compounds.

Derivatives of similar structures have been investigated for a range of activities, including as histamine H1 receptor antagonists.[] For instance, the related compound chloropyramine is a first-generation antihistamine.[5] The structural similarity suggests that 2-(Chloro(4-chlorophenyl)methyl)pyridine could be a valuable intermediate in the synthesis of novel pharmaceutical agents, potentially targeting G-protein coupled receptors or other biological targets. Further research is required to elucidate any specific signaling pathways it may modulate or any therapeutic potential it may hold.

Logical Relationships in Drug Discovery

The exploration of compounds like 2-(Chloro(4-chlorophenyl)methyl)pyridine often follows a logical progression in a drug discovery program.

References

Unraveling the Biological Potential of 2-(Chloro(4-chlorophenyl)methyl)pyridine: An Analysis Based on Structurally Related Compounds

Disclaimer: Direct scientific literature detailing the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine is not currently available. This technical guide, therefore, provides an in-depth analysis of the biological activity of the structurally analogous and well-characterized antihistamine, chlorpheniramine. The insights presented are inferred from the close structural relationship between the two molecules and the established pharmacology of chlorpheniramine and other related pyridine derivatives. This information is intended for researchers, scientists, and drug development professionals.

Introduction

While the specific biological profile of 2-(Chloro(4-chlorophenyl)methyl)pyridine remains uncharacterized in published literature, its chemical architecture strongly suggests a potential for biological activity, particularly as a modulator of histamine receptors. This inference is drawn from its close structural similarity to 2-(4-chlorobenzyl)pyridine, a known synthetic precursor to the first-generation antihistamine, chlorpheniramine[1]. The core structure, consisting of a pyridine ring linked to a substituted chlorophenyl group, is a common pharmacophore in a variety of biologically active molecules, including antihistamines, antimicrobial, and anticancer agents.

This guide will focus on the known biological activities of chlorpheniramine and other relevant pyridine derivatives to provide a predictive framework for the potential pharmacological profile of 2-(Chloro(4-chlorophenyl)methyl)pyridine.

Potential Antihistaminic Activity: Insights from Chlorpheniramine

Chlorpheniramine is a potent first-generation histamine H1 receptor antagonist widely used to treat allergic conditions such as rhinitis and urticaria[1][2][3]. Its mechanism of action involves blocking the effects of histamine at the H1 receptor, thereby preventing the allergic response.

Mechanism of Action

Chlorpheniramine acts as an inverse agonist at the histamine H1 receptor[1][4]. This means that it not only blocks the binding of the endogenous ligand, histamine, but also reduces the basal activity of the receptor. This action inhibits the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C.

dot

Figure 1: Proposed Histamine H1 Receptor Signaling Pathway and Antagonism by Chlorpheniramine.

Quantitative Data on Receptor Binding

The affinity of chlorpheniramine for various receptors has been quantified in several studies. The dextrorotatory stereoisomer, dexchlorpheniramine, is the more active enantiomer[1].

| Compound | Receptor | Binding Affinity (Ki or Kd) | Reference |

| Dexchlorpheniramine | Histamine H1 Receptor | 2.67 - 4.81 nM (Ki) | [1] |

| Levchlorphenamine | Histamine H1 Receptor | 211 - 361 nM (Ki) | [1] |

| Dexchlorpheniramine | Muscarinic Acetylcholine Receptors | 1,300 nM (Kd) | [1] |

| Chlorpheniramine | Serotonin Transporter | 15.2 nM (Kd) | [1] |

| Chlorpheniramine | Norepinephrine Transporter | 1,440 nM (Kd) | [1] |

| Chlorpheniramine | Dopamine Transporter | 1,060 nM (Kd) | [1] |

Experimental Protocols

Receptor Binding Assays:

The binding affinity of chlorpheniramine to histamine H1 and muscarinic acetylcholine receptors is typically determined through radioligand binding assays. A general protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from tissue homogenates (e.g., human brain tissue) or cultured cells transfected with the receptor.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the test compound (chlorpheniramine).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Figure 2: General Workflow for a Radioligand Receptor Binding Assay.

Other Potential Biological Activities of Pyridine Derivatives

The pyridine scaffold is a versatile platform that has been incorporated into compounds with a wide range of biological activities beyond antihistaminic effects.

Antimicrobial Activity

Numerous pyridine derivatives have demonstrated significant antimicrobial properties against a spectrum of pathogens.[5][6][7][8][9] Studies on various substituted pyridines have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a chlorophenyl group, as in the target molecule, could potentially contribute to this activity.

Anticancer Activity

The pyridine ring is a key structural component in many anticancer agents.[10][11][12][13][14] Derivatives of pyridine have been shown to exert cytotoxic effects on various cancer cell lines. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyridine and associated rings play a crucial role in their antiproliferative activity[12][13]. The introduction of halogen atoms, such as chlorine, has been explored in the design of novel anticancer compounds[11].

Neurological Activity

Beyond its effects on histamine receptors in the central nervous system, which contribute to the sedative side effects of first-generation antihistamines, the pyridine nucleus is found in compounds with other neurological activities.[15][16][17] For instance, certain N-benzyl pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits in preclinical models, suggesting a role in modulating acetylcholinesterase activity and oxidative stress[18].

Conclusion

In the absence of direct experimental data, the biological activity of 2-(Chloro(4-chlorophenyl)methyl)pyridine can be reasonably predicted based on its structural similarity to known bioactive compounds. The most probable activity is as a histamine H1 receptor antagonist, similar to chlorpheniramine. The presence of the chlorophenyl and pyridine moieties also suggests the potential for antimicrobial and anticancer activities.

Further investigation through synthesis and comprehensive biological screening is necessary to fully elucidate the pharmacological profile of this compound. The information presented in this guide provides a strong rationale and a starting point for such exploratory research. Future studies should focus on in vitro receptor binding assays, functional assays to determine agonist versus antagonist activity, and a broad panel of antimicrobial and cancer cell line screening to uncover the full therapeutic potential of 2-(Chloro(4-chlorophenyl)methyl)pyridine.

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-(Arylmethyl)pyridine Derivatives: A Technical Guide to Analogs and Derivatives of 2-(Chloro(4-chlorophenyl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The 2-(chloro(4-chlorophenyl)methyl)pyridine core structure represents a foundational scaffold in medicinal chemistry. While direct and extensive research on this specific chlorinated derivative is not widely published, a wealth of information exists for its close analogs and derivatives, highlighting their potential across various therapeutic areas. This technical guide consolidates the available scientific knowledge on these related compounds, focusing on their synthesis, biological activities, and structure-activity relationships. The data presented herein aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(arylmethyl)pyridine framework.

Analogs and Derivatives: A Survey of Biological Activity

Derivatives of the 2-((4-chlorophenyl)methyl)pyridine scaffold have shown a range of biological activities, from antihistaminic to anticancer and antiplasmodial effects. The substitution on both the pyridine and the phenyl rings, as well as the nature of the benzylic substituent, plays a crucial role in determining the pharmacological profile of these compounds.

Antihistaminic Activity

One of the most notable derivatives is Bepotastine, an H1 receptor antagonist. The precursor, 2-{(S)-(4-chlorophenyl)(4-piperidinyloxy)methyl}pyridine, is a direct derivative of the core structure where the benzylic chlorine is replaced by a piperidinyloxy group.[1][2][3][4] This substitution is key to its antihistaminic activity.

Anticancer and Topoisomerase II Inhibitory Activity

A series of 2-phenol-4-(4-chlorophenyl)-6-aryl pyridines have been investigated for their potential as anticancer agents. These compounds were found to be potent inhibitors of topoisomerase II, a key enzyme in DNA replication and repair. The presence of the 4-chlorophenyl group at the 4-position of the pyridine ring was found to be important for selective topoisomerase II inhibition.

| Compound ID | 2-Aryl Substituent | 4-Aryl Substituent | 6-Aryl Substituent | T47D IC₅₀ (µM) |

| 27 | 3-hydroxyphenyl | 4-chlorophenyl | phenyl | 1.25 |

| 37 | 4-hydroxyphenyl | 4-chlorophenyl | 4-methoxyphenyl | 0.68 |

| 39 | 4-hydroxyphenyl | 4-chlorophenyl | 4-chlorophenyl | 0.85 |

| Data sourced from a study on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors.[5] |

Antiplasmodial Activity

Structurally related [(aryl)arylsulfanylmethyl]pyridines have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[3][6] These compounds are believed to exert their effect by inhibiting hemozoin formation, which leads to an accumulation of toxic free heme and subsequent oxidative stress within the parasite.

| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) for Hemozoin Inhibition |

| 4a | H | H | H | 25 |

| 4b | Cl | H | H | 18 |

| 4c | H | Cl | H | 20 |

| 4d | H | H | Cl | 11 |

| Data represents a selection from a study on [(aryl)arylsulfanylmethyl]pyridines.[3] |

Experimental Protocols

General Synthesis of 2-Substituted Benzylpyridines

The synthesis of 2-benzylpyridine derivatives can be achieved through various methods. A common approach involves the palladium-catalyzed Suzuki cross-coupling reaction between a 2-halopyridine and a substituted benzylboronic acid.

Materials:

-

2-Bromopyridine

-

Substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene and Water (solvent)

Procedure:

-

To a reaction vessel, add 2-bromopyridine (1.0 eq), the substituted phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst with its ligand (e.g., Pd(OAc)₂ and PPh₃).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed mixture of toluene and water is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzylpyridine.

In Vitro Topoisomerase II Inhibition Assay

The inhibitory activity of compounds against human topoisomerase II can be assessed using a DNA relaxation assay.

Materials:

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

-

Test compounds dissolved in DMSO

-

Etoposide (positive control)

-

Agarose gel and electrophoresis equipment

-

Ethidium bromide for staining

Procedure:

-

The reaction mixture is prepared by adding the assay buffer, supercoiled DNA, and the test compound at various concentrations to a microcentrifuge tube.

-

The reaction is initiated by the addition of human topoisomerase II enzyme.

-

The mixture is incubated at 37 °C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by adding a stop solution (e.g., containing SDS and proteinase K).

-

The samples are loaded onto an agarose gel and subjected to electrophoresis.

-

The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II is determined by the reduction in the amount of relaxed DNA compared to the control.

Visualizing Mechanisms and Workflows

To better understand the logical relationships in the synthesis and proposed mechanisms of action, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes and azafluorenones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplasmodial activity of [(aryl)arylsulfanylmethyl]Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Safety and Toxicity of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of preliminary safety and toxicity data for pyridine and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in the early-stage assessment of these compounds. This document summarizes key quantitative toxicity data, details common experimental methodologies, and visualizes critical workflows and pathways.

In Vitro Toxicity Assessment

In vitro assays are fundamental for the initial screening of compound toxicity, providing crucial data on cytotoxicity and genotoxicity.

Cytotoxicity Data

A variety of pyridine derivatives have been assessed for their cytotoxic effects against numerous cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are common metrics used to quantify this activity. A summary of selected data is presented below.

Table 1: In Vitro Cytotoxicity of Selected Pyridine Derivatives

| Compound/Derivative Class | Cell Line(s) | Assay | IC50 / GI50 Value(s) | Reference(s) |

|---|---|---|---|---|

| Pyridine-ureas (e.g., 8g, 8j, 8l) | MCF-7 (Breast Cancer) | MTT | 0.11–5.14 µM (at 72h) | [1] |

| Pyridine-ureas (8b, 8e) | - | VEGFR-2 Inhibition | IC50 = 5.0 µM and 3.93 µM, respectively | [1] |

| Novel Pyridine Derivatives (S1-S4) | MCF-7, A549 (Lung Cancer) | MTT | Significant decrease in IC50 for nanocapsule formulations vs. free compounds | [2] |

| Thieno[3,2-b]pyridine (Comp. 2f) | HepG2 (Liver Cancer) | Cell Growth Inhibition | GI50 = 1.2 µM | [3] |

| Thieno[3,2-b]pyridine (Comp. 2f) | PLP1 (Primary Porcine Liver) | Cell Growth Inhibition | GI50 > 125 µM (low hepatotoxicity) | [3] |

| Pyridones/Pyridine-amides (Comp. 7) | HepG2 (Liver Cancer) | Cytotoxicity Screening | IC50 = 7.26 µM | [4] |

| 4,4'-Bipyridine Derivatives (9a, 9b) | HepG2, MCF-7 | Cytotoxicity Screening | High cytotoxic activity reported |[5][6] |

Genotoxicity Data

Genotoxicity assays evaluate the potential of a compound to damage genetic material. Pyridine and its derivatives have been evaluated in various test systems, with mixed results.

Table 2: Summary of Genotoxicity Data for Pyridine and its Derivatives

| Compound/Derivative Class | Test System | Key Findings | Reference(s) |

|---|---|---|---|

| Pyridine | S. typhimurium (Ames Test) | Negative in multiple strains | [7][8] |

| Pyridine | E. coli (pol A+/pol A-) | Negative | [7][8] |

| Pyridine | Chinese Hamster Ovary (CHO) Cells | Negative for chromosomal aberrations; weakly positive for sister chromatid exchange | [7][8] |

| Pyridine | Human Lymphocytes | Induced dose-dependent chromosomal breaks and pulverization | [9] |

| Pyridine | Mouse Micronucleus Test (in vivo) | Negative at doses up to 1,000 mg/kg | [7][8] |

| Pyridine-diaryl ketones (3) | S. typhimurium, E. coli WP2uvrA | Not mutagenic up to 1 µ g/plate | [10] |

| Cyanopyridone (MPhCMP) | L5178Y Mouse Lymphoma Cells | Induced 3.95-fold increase in micronucleated cells at 100 µg/ml | [11] |

| Cyanopyridone (HCMP) | L5178Y Mouse Lymphoma Cells | Did not induce micronuclei up to 100 µg/ml | [11] |

| Cyanopyridones (MPhCMP, HCMP) | Comet Assay (in vitro) | No evidence of DNA damage |[11] |

Experimental Protocols: In Vitro Assays

1.3.1 MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat cells with various concentrations of the pyridine derivative (typically dissolved in DMSO and diluted in culture medium). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[13]

1.3.2 Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[13]

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing the LDH substrate.[13]

-

Absorbance Measurement: After incubation, measure the absorbance at the recommended wavelength (typically 490 nm).[13]

-

Data Analysis: Calculate the percentage of cytotoxicity based on LDH release relative to a maximum LDH release control.

In Vivo Toxicity Assessment

In vivo studies provide data on the systemic effects of a compound in a whole organism.

Acute Toxicity Data

Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50) or lethal concentration (LC50) is the primary endpoint.

Table 3: Acute Toxicity of Pyridine and its Derivatives in Animal Models

| Compound/Derivative Class | Species | Route | LD50 / LC50 Value | Reference(s) |

|---|---|---|---|---|

| Pyridine | Rat | Oral | 1,580 mg/kg | [7] |

| Pyridine | Rat | Subcutaneous | 866 - 1,000 mg/kg | [7] |

| Pyridine | Mouse | Intraperitoneal | 1,200 mg/kg | [7] |

| Pyridine | Rat | Inhalation | ~9,000 ppm (1-hour LC50) | [7][8] |

| Pyridine Alkyl Derivatives | Rat | Oral | 2,500 mg/kg | |

| Pyridine Alkyl Derivatives | Rabbit | Dermal | >2,000 mg/kg | |

| Cyanopyridone (MPhCMP) | Male Swiss Albino Mouse | N/A | 177.5 mg/kg | [11] |

| Cyanopyridone (HCMP) | Male Swiss Albino Mouse | N/A | 288 mg/kg |[11] |

Organ-Specific Toxicity

Repeated-dose studies have identified specific organs targeted by pyridine. In rats, pyridine has demonstrated hepatotoxicity, characterized by centrilobular degeneration and hypertrophy.[14] It has also been shown to cause renal toxicity in male rats and necrotic damage to the nasal epithelium following inhalation.[14] Carcinogenicity studies in rodents have shown that pyridine can increase the incidence of hepatocellular carcinomas and hepatoblastomas in mice and renal tubule adenomas in male rats.[14]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This method is commonly used to determine the LD50 while minimizing animal use.

-

Animal Selection: Use a single sex of a standard rodent strain (e.g., F344/N rats).[15] Acclimatize animals before the study.

-

Dosing: Administer a single oral gavage dose to one animal. The initial dose is selected based on available data.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: Continue this sequence until the stopping criteria are met. The LD50 is then calculated from the results using statistical methods like the maximum likelihood method.

Mechanisms of Toxicity

The toxic effects of pyridine derivatives can be mediated through various cellular mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Several pyridine derivatives have been shown to exert their cytotoxic effects by stimulating apoptosis.[4] This process is a highly regulated pathway essential for removing damaged or cancerous cells. The Annexin V/PI assay is a common method to detect and quantify apoptosis.

-

Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

This dual-staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]

Cell Cycle Arrest

Certain derivatives can disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints. For instance, methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) was found to cause cell cycle arrest in the G2/M phase in HepG2 cells.[3] Another derivative stimulated apoptosis by arresting the cell cycle in the Pre-G1 phase.[4] This mechanism prevents the proliferation of cancerous cells and can trigger apoptosis.

Conclusion

The preliminary safety and toxicity profile of pyridine derivatives is highly variable and dependent on the specific chemical structure. While the parent compound, pyridine, exhibits moderate acute toxicity and potential for organ damage and carcinogenicity with chronic exposure, its genotoxicity profile is largely negative in bacterial and standard in vitro mammalian assays.[7][8][14] However, some studies, such as those in human lymphocytes, indicate a potential for genotoxicity.[9]

For pyridine derivatives, a wide range of cytotoxic potencies has been observed, with some compounds showing promising selective activity against cancer cell lines while sparing non-cancerous cells.[3] The primary mechanisms of action for cytotoxic derivatives often involve the induction of apoptosis and cell cycle arrest.[3][4] This guide underscores the necessity of comprehensive, multi-assay screening to accurately characterize the toxicological profile of any new pyridine derivative intended for further development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new substituted pyridine derivatives as potent anti-liver cancer agents through apoptosis induction: In vitro, in vivo, and in silico integrated approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In vitro genotoxicity of pyridine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Genotoxic activity of newly synthesized derivatives of cyano-pyridone in murine cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(Chloro(4-chlorophenyl)methyl)pyridine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloro(4-chlorophenyl)methyl)pyridine is a heterocyclic compound with structural motifs that suggest its potential as an intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility profile is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation for biological screening. This technical guide outlines the standard experimental procedures for determining both thermodynamic and kinetic solubility, providing researchers with the necessary tools to characterize this compound.

Predicted Solubility Profile

Based on its structure—a pyridine ring and a chlorophenyl group linked by a chloromethyl bridge—2-(Chloro(4-chlorophenyl)methyl)pyridine is expected to be a sparingly soluble compound in aqueous solutions. The presence of two chlorine atoms and an aromatic system contributes to its lipophilic nature. However, the nitrogen atom in the pyridine ring can be protonated, which may increase its solubility in acidic aqueous media. In organic solvents, its solubility is predicted to be higher in polar aprotic solvents and chlorinated solvents.

Table 1: Predicted Qualitative Solubility of 2-(Chloro(4-chlorophenyl)methyl)pyridine

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The pyridine nitrogen can form hydrogen bonds, but the overall lipophilicity from the chlorinated phenyl ring limits solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Good dipole-dipole interactions with the polar functional groups of the compound. |

| Non-Polar | Hexane, Toluene | Low | The compound possesses significant polarity, limiting its solubility in non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; the chlorinated nature of the solvent and solute should lead to good solubility. |

This table is illustrative and predictive. Experimental verification is required.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like 2-(Chloro(4-chlorophenyl)methyl)pyridine.

This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]

Materials:

-

2-(Chloro(4-chlorophenyl)methyl)pyridine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid 2-(Chloro(4-chlorophenyl)methyl)pyridine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be relevant for in-vitro assays.[2] This method typically starts with a concentrated stock solution of the compound in DMSO.

Materials:

-

2-(Chloro(4-chlorophenyl)methyl)pyridine dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer, UV-Vis plate reader, or LC-MS system

Procedure:

-

Prepare a stock solution of the test compound in DMSO.[3]

-

Add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

-

Measure the solubility. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by any precipitate formed. The concentration at which significant light scattering is observed is the kinetic solubility.[2]

-

UV-Vis Spectroscopy or LC-MS: Filter the solutions to remove any precipitate using a filter plate. The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS against a standard curve.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility determination and a generalized drug discovery process where solubility is a key parameter.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Role of Solubility in Early Drug Discovery.

Conclusion

While direct, quantitative solubility data for 2-(Chloro(4-chlorophenyl)methyl)pyridine is currently absent from the literature, this guide provides researchers with the necessary theoretical framework and practical experimental protocols to determine this crucial physicochemical property. The provided workflows for thermodynamic and kinetic solubility assays offer a clear path for generating reliable data. Understanding the solubility of this compound will be instrumental in advancing its potential applications in research and development.

References

Application Note: Synthesis of Phenyl(pyridin-2-yl)methanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental protocol for the synthesis of phenyl(pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The procedure involves the reaction of a phenylmagnesium halide (a Grignard reagent) with 2-pyridinecarboxaldehyde. The methodology is based on established protocols for similar Grignard reactions involving pyridine derivatives and provides a reliable route to the desired secondary alcohol.[1] Strict adherence to anhydrous conditions is critical for the success of this reaction, as Grignard reagents are highly sensitive to moisture.[1][2][3][4]

Reaction Principle

The synthesis is a two-step process. First, a Grignard reagent, such as phenylmagnesium bromide, is either prepared in situ from bromobenzene and magnesium metal or obtained commercially. In the second step, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde.[1] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product, phenyl(pyridin-2-yl)methanol.[1]

Experimental Protocol

Materials and Reagents

-

Magnesium turnings

-

Bromobenzene or Phenylmagnesium bromide solution (commercially available)

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Pyridinecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (for cleaning glassware)

-

Acetone (for cleaning glassware)

Equipment

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel (addition funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

This part can be skipped if a commercial solution of phenylmagnesium bromide is used.

-

Glassware Preparation: All glassware must be scrupulously dried to remove any trace of water. This can be achieved by oven-drying at >100 °C overnight and assembling the apparatus while hot, allowing it to cool under a stream of inert gas.[3][4]

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[3] The flask can be gently warmed with a heat gun under the inert atmosphere to sublime the iodine, which helps to activate the magnesium surface.[3]

-

Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the anhydrous solvent. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[1] If the reaction does not start, gentle warming with a water bath or the heat from one's palm may be applied.[5]

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Part 2: Reaction of Phenylmagnesium Bromide with 2-Pyridinecarboxaldehyde

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Aldehyde: Dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[1] The progress of the reaction can be monitored by TLC by checking for the consumption of the starting aldehyde.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).[1]

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.[1]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure phenyl(pyridin-2-yl)methanol as a solid.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.[1][2]

-

Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation